Molecular Weight Advantage Over Thiophene-Containing Analogs
The target compound possesses a molecular weight of 309.4 g/mol (C19H19NO3) . In contrast, the closest thiophene-substituted analog, N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)-1-naphthamide (CAS 1421497-12-2), has a molecular weight of 347.4 g/mol (C21H17NO2S) , representing a 12.3% increase in mass. Lower molecular weight is generally associated with improved passive membrane permeability, a key consideration in cell-based assays and lead optimization programs.
| Evidence Dimension | Molecular weight (g/mol) |
|---|---|
| Target Compound Data | 309.4 (C19H19NO3) |
| Comparator Or Baseline | N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)-1-naphthamide: 347.4 (C21H17NO2S) |
| Quantified Difference | 38.0 g/mol (12.3% lower for target) |
| Conditions | Standard molecular weight calculation from molecular formula; data sourced from Chemsrc authoritative database entries. |
Why This Matters
For procurement decisions in early-stage drug discovery, selecting a compound with lower molecular weight can improve the probability of achieving adequate cell permeability, thereby reducing the need for subsequent structural optimization.
